![molecular formula C15H15Cl2N3O2S B12471330 3-Chloro-6-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]pyridazine](/img/structure/B12471330.png)
3-Chloro-6-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used as core structures in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Sulfonylation: The piperidine-1-sulfonyl group can be introduced through the reaction of the corresponding piperidine derivative with a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Chloro-6-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Chloro-6-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules for various applications.
作用機序
The mechanism of action of 3-chloro-6-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfonyl groups play a crucial role in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs like Zardaverine and Emorfazone.
Chlorinated Heterocycles: Other chlorinated heterocyclic compounds with similar structures and properties.
Uniqueness
3-Chloro-6-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chloro and piperidine-1-sulfonyl groups enhances its potential as a versatile scaffold for drug development and other applications.
特性
分子式 |
C15H15Cl2N3O2S |
|---|---|
分子量 |
372.3 g/mol |
IUPAC名 |
3-chloro-6-(4-chloro-3-piperidin-1-ylsulfonylphenyl)pyridazine |
InChI |
InChI=1S/C15H15Cl2N3O2S/c16-12-5-4-11(13-6-7-15(17)19-18-13)10-14(12)23(21,22)20-8-2-1-3-9-20/h4-7,10H,1-3,8-9H2 |
InChIキー |
QMJNNUWRPHWBAM-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C3=NN=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


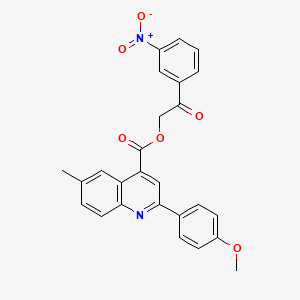
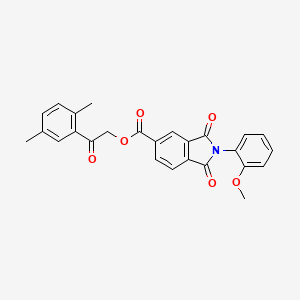
![{4-[4-(2,3-Dihydro-1H-inden-1-ylamino)pyrrolo[2,3-D]pyrimidin-7-YL]-2-hydroxycyclopentyl}methyl sulfamate hydrochloride](/img/structure/B12471266.png)
![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12471268.png)
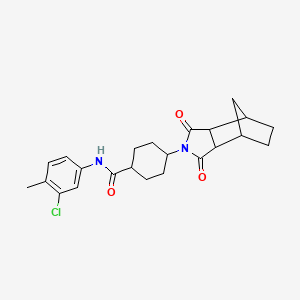
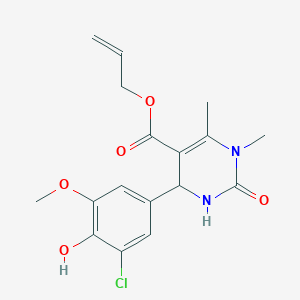
![N-(naphthalen-1-yl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12471282.png)
![2-[Benzenesulfonyl-(2-methoxy-phenyl)-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12471285.png)
![N-{2-bromo-5-[(E)-(hydroxyimino)methyl]pyridin-3-yl}-2,2-dimethylpropanamide](/img/structure/B12471288.png)
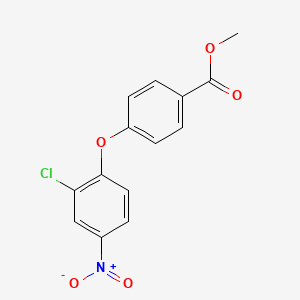
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-naphthalen-1-ylglycinamide](/img/structure/B12471290.png)
amino}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B12471292.png)
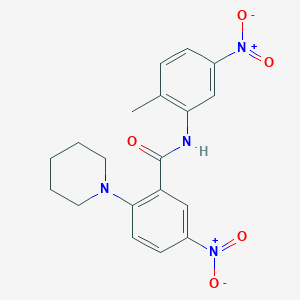
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12471297.png)
